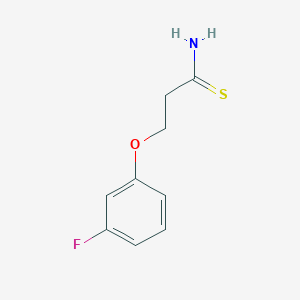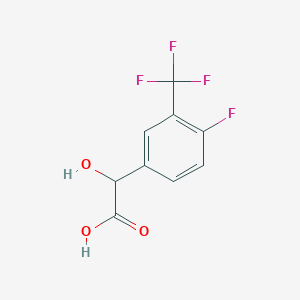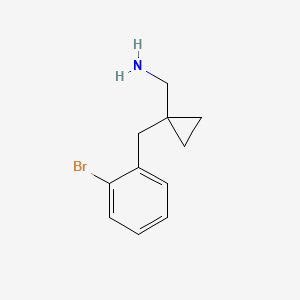
3-(1-Naphthyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Naphthyl)piperidine is an organic compound that belongs to the class of piperidines, which are six-membered heterocyclic amines. This compound features a piperidine ring substituted with a naphthyl group at the third position. Piperidines are known for their significant roles in medicinal chemistry, serving as core structures in various pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-(1-Naphthyl)piperidine involves the condensation of β-naphthol with piperidine under reflux conditions. Another approach is the reaction of β-bromonaphthalene with piperidine in the presence of a base such as sodium amide .
Industrial Production Methods: Industrial production of this compound typically employs large-scale batch reactors where the aforementioned reactions are carried out under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 3-(1-Naphthyl)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form naphthyl-substituted piperidones.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the naphthyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Sodium amide or other strong bases are often used to facilitate substitution reactions.
Major Products: The major products formed from these reactions include various substituted piperidines and piperidones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(1-Naphthyl)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Derivatives of this compound are investigated for their therapeutic potential in treating various diseases.
Industry: It serves as a building block in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 3-(1-Naphthyl)piperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The naphthyl group enhances its binding affinity to these targets, leading to various physiological effects. For instance, it may inhibit certain enzymes or modulate receptor activity, resulting in therapeutic outcomes .
Comparison with Similar Compounds
Piperidine: A simpler analog without the naphthyl group.
Pyridine: Another nitrogen-containing heterocycle with different chemical properties.
Quinoline: A bicyclic compound with a nitrogen atom in one of the rings.
Uniqueness: 3-(1-Naphthyl)piperidine is unique due to the presence of the naphthyl group, which imparts distinct chemical and biological properties. This substitution enhances its potential as a pharmacophore in drug design, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C15H17N |
|---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
3-naphthalen-1-ylpiperidine |
InChI |
InChI=1S/C15H17N/c1-2-8-14-12(5-1)6-3-9-15(14)13-7-4-10-16-11-13/h1-3,5-6,8-9,13,16H,4,7,10-11H2 |
InChI Key |
WFIGZOLXTMXGGX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(3R)-1-methanesulfonylpiperidin-3-yl]methanaminehydrochloride](/img/structure/B13595882.png)


![3-bromo-N-methylpyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B13595903.png)










